molecular formula C20H22N4O B1670549 Difenamizole CAS No. 20170-20-1

Difenamizole

Cat. No.: B1670549
CAS No.: 20170-20-1
M. Wt: 334.4 g/mol
InChI Key: PCXMKBOWWVXEDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Difenamizole can be synthesized through a cyclocondensation reaction involving arylhydrazine and carbonyl derivatives. One common method involves the reaction of arylhydrazine with a ketone and diethyl oxalate to form the pyrazole ring . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Difenamizole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or amides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Metamizole: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.

    Famprofazone: A pyrazolone derivative used as an analgesic and antipyretic.

    Morazone: A nonsteroidal anti-inflammatory drug related to difenamizole.

Uniqueness

This compound is unique due to its dual mechanism of action involving both monoamine oxidase inhibition and dopamine reuptake inhibition . This dual action makes it particularly effective in managing pain and inflammation, distinguishing it from other similar compounds.

Properties

CAS No.

20170-20-1

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide

InChI

InChI=1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25)

InChI Key

PCXMKBOWWVXEDT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Canonical SMILES

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

20170-21-2 (unspecified hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Difenamizole;  Difenamizole [INN];  Difenamizolum;  BRN 0698538;  Diphenamizole;  Pasalin;  UNII-24MR6YLL3W.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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